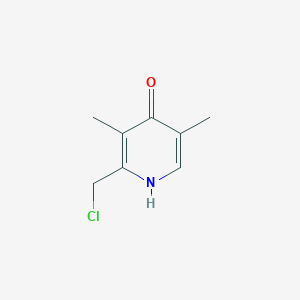

2-Chloromethyl-3,5-dimethylpyridin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-3,5-dimethyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-5-4-10-7(3-9)6(2)8(5)11/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOPGXVIDGBHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C(C1=O)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to the Spectroscopic Characterization of 2-Chloromethyl-3,5-dimethylpyridin-4-ol and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloromethyl-3,5-dimethylpyridin-4-ol is a heterocyclic compound of significant interest in organic synthesis, particularly as an intermediate in the preparation of pharmaceutical agents.[1][2] Its structural elucidation is paramount for ensuring the purity and identity of downstream products. This technical guide provides an in-depth analysis of the spectral data expected for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Due to the limited availability of published spectral data for this compound, this guide will leverage data from its close and commercially significant analog, 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride .[3][4] This structurally similar compound serves as a valuable proxy, offering insights into the expected spectral features of the target molecule. The principles of spectral interpretation discussed herein are broadly applicable to substituted pyridine derivatives.

Synthesis and Structural Context

The synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride typically involves a multi-step process starting from 3,5-lutidine.[3][5] A common route proceeds through the oxidation to the N-oxide, followed by nitration, methoxylation, and subsequent chlorination of a hydroxymethyl intermediate.[3] Understanding the synthetic pathway is crucial for anticipating potential impurities that may be observed in the analytical spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[6]

¹H NMR Spectroscopy

The proton NMR spectrum of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride is expected to exhibit distinct signals corresponding to the aromatic proton, the chloromethyl group, the two methyl groups, and the methoxy group.

Expected ¹H NMR Data for 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine-H | ~8.0 - 8.5 | Singlet | 1H |

| -CH₂Cl | ~4.5 - 5.0 | Singlet | 2H |

| -OCH₃ | ~3.8 - 4.2 | Singlet | 3H |

| 3-CH₃ | ~2.3 - 2.6 | Singlet | 3H |

| 5-CH₃ | ~2.3 - 2.6 | Singlet | 3H |

Interpretation:

-

Pyridine Proton: The single aromatic proton on the pyridine ring is expected to be the most downfield signal due to the deshielding effect of the electronegative nitrogen atom and the aromatic ring current.[7]

-

Chloromethyl Protons: The methylene protons of the chloromethyl group will appear as a singlet, shifted downfield due to the electron-withdrawing effect of the adjacent chlorine atom.

-

Methoxy Protons: The protons of the methoxy group will also present as a singlet in a region typical for methoxy groups attached to aromatic rings.

-

Methyl Protons: The two methyl groups at the 3 and 5 positions are in similar chemical environments and are therefore expected to have very close or overlapping chemical shifts, appearing as singlets.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Expected ¹³C NMR Data for 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride:

| Carbon | Expected Chemical Shift (ppm) |

| C4 (C-O) | ~160 - 165 |

| C2, C6 (C-N) | ~145 - 155 |

| C3, C5 | ~125 - 135 |

| -OCH₃ | ~55 - 60 |

| -CH₂Cl | ~40 - 45 |

| 3-CH₃, 5-CH₃ | ~15 - 20 |

Interpretation:

-

Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region. The carbon attached to the oxygen (C4) will be the most downfield, followed by the carbons adjacent to the nitrogen (C2 and C6).[6]

-

Aliphatic Carbons: The methoxy carbon, the chloromethyl carbon, and the two methyl carbons will appear in the aliphatic region of the spectrum at their characteristic chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[8] The IR spectrum of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride will show characteristic absorption bands for the aromatic ring, C-H bonds, C-O bonds, and the C-Cl bond.

Expected IR Absorption Bands for 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

| C=C and C=N stretching (aromatic) | 1400 - 1600 | Strong |

| C-O-C stretch (ether) | 1000 - 1300 | Strong |

| C-Cl stretch | 600 - 800 | Medium-Strong |

Interpretation:

-

Aromatic Ring: The presence of the pyridine ring will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.[9]

-

Alkyl Groups: The C-H stretching of the methyl and chloromethyl groups will appear in the 2850-3000 cm⁻¹ range.

-

Ether Linkage: A strong absorption band corresponding to the C-O-C stretching of the methoxy group is expected in the 1000-1300 cm⁻¹ region.

-

Chloromethyl Group: The C-Cl stretching vibration will be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, the molecular ion peak and characteristic fragment ions would be observed.

Expected Mass Spectrometry Data for 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine:

| m/z | Interpretation |

| 185/187 | Molecular ion peak (M⁺) and its isotope peak due to ³⁷Cl |

| 150 | Loss of chlorine radical (M⁺ - Cl) |

| 149 | Loss of HCl (M⁺ - HCl) |

| 122 | Loss of chloromethyl radical (M⁺ - CH₂Cl) |

Interpretation:

-

Molecular Ion: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the free base (185.65 g/mol ).[10] The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of about one-third of the molecular ion peak.

-

Fragmentation Pattern: Common fragmentation pathways for pyridine derivatives include the loss of substituents and cleavage of the pyridine ring.[11][12] For this molecule, the loss of the chlorine atom, the chloromethyl group, or a molecule of HCl are all plausible fragmentation pathways.

Visualizing the Data: A Workflow for Structural Elucidation

The combined application of these spectroscopic techniques provides a robust workflow for the structural confirmation of this compound and its analogs.

Caption: Workflow for the structural elucidation of pyridine derivatives.

Conclusion

The spectroscopic characterization of this compound and its analogs is a critical step in ensuring the quality and purity of these important chemical intermediates. By employing a combination of NMR, IR, and MS techniques, researchers can confidently determine the structure of these molecules. This guide, by providing an in-depth analysis of the expected spectral data for a closely related analog, offers a valuable resource for scientists and professionals in the field of drug development and organic synthesis.

References

- Guillory, W. A. (2017). Introduction to molecular structure and spectroscopy.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass spectrometry of organic compounds. Holden-Day.

-

PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from [Link]

- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The handbook of infrared and Raman characteristic frequencies of organic molecules. Academic press.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4).

- Brown, E. V. (1975). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 40(3), 346–350.

-

BTC. (2025, July 14). What is the NMR spectrum of Pyridine Series compounds like? Retrieved from [Link]

- Singh, P. P., & Shukla, J. P. (1970). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 24(10), 362-364.

- Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar.

- Buncel, E., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036.

- Begunov, R. S., et al. (2024). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...

- Barskiy, D. A., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field.

- Ledingham, K. W. D., et al. (2000). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Journal of Physics B: Atomic, Molecular and Optical Physics, 33(16), 3189.

- Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

-

Pharmaffiliates. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride. Retrieved from [Link]

-

iChemical. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, CAS No. 86604-75-3. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. scbt.com [scbt.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]

- 5. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]

- 8. spiedigitallibrary.org [spiedigitallibrary.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine | C9H12ClNO | CID 819992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloromethyl-3,5-dimethylpyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloromethyl-3,5-dimethylpyridin-4-ol is a heterocyclic aromatic compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its strategic substitution pattern, featuring a reactive chloromethyl group, a hydroxyl moiety, and two methyl groups on a pyridine core, renders it a versatile synthetic intermediate.[1] This guide provides a comprehensive analysis of its core physicochemical properties, offering both established data and validated experimental protocols for their determination. Understanding these characteristics is paramount for optimizing reaction conditions, developing robust analytical methods, and predicting the compound's behavior in biological systems. This document serves as a vital resource for researchers engaged in the synthesis, characterization, and application of this and related molecules, particularly in the context of drug discovery and development.

Chemical Identity and Molecular Structure

This compound, with the CAS number 220771-03-9, is a pyridine derivative.[3] Its molecular structure is fundamental to its chemical reactivity and physical properties.

-

Molecular Formula: C₈H₁₀ClNO[1]

-

Structure: The molecule consists of a central pyridine ring. A chloromethyl group at position 2 provides a reactive site for nucleophilic substitution.[1] Methyl groups at positions 3 and 5 influence the steric and electronic environment of the ring. The hydroxyl group at position 4 imparts polarity and potential for hydrogen bonding.[1]

Below is a diagram illustrating the logical relationship between the compound's structural features and its chemical utility.

Caption: Structural features contributing to the compound's utility.

Physicochemical Data

While extensive data for this compound is not widely published, the following table summarizes available information and provides data for a structurally similar and extensively studied analog, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, to offer a comparative perspective.

| Property | This compound | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (for comparison) |

| CAS Number | 220771-03-9 | 86604-75-3[4] |

| Molecular Formula | C₈H₁₀ClNO[1][2] | C₉H₁₂ClNO·HCl[4][5] |

| Molecular Weight | 171.62 g/mol [1][2] | 222.11 g/mol [4][6] |

| Appearance | Solid[7] | White to off-white powder/crystal[4][6] |

| Melting Point | 154-159°C[8] | ~128-131 °C[4][6] |

| Solubility | Data not available | Soluble in water[6][5][9][10] |

| pKa | Data not available | Data not available |

| Storage Conditions | Store in a dark, inert atmosphere, in a freezer under -20°C[7] | Room temperature[6] |

Experimental Protocols for Physicochemical Characterization

Given the limited publicly available data, this section provides detailed, field-proven methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

-

Principle: The melting point is a fundamental physical property indicating the purity of a crystalline solid. A sharp melting range typically signifies high purity.

-

Methodology:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

Solubility Assessment

-

Principle: Solubility data is critical for selecting appropriate solvents for synthesis, purification, formulation, and analytical testing.

-

Methodology (Equilibrium Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pKa Determination

-

Principle: The pKa value(s) indicate the strength of the acidic and/or basic functional groups in the molecule. This is crucial for understanding its ionization state at different pH values, which affects its solubility, absorption, and interaction with biological targets.

-

Methodology (Potentiometric Titration):

-

A precise amount of the compound is dissolved in a suitable solvent (typically water or a water-cosolvent mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve, often as the pH at the half-equivalence point.

-

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of this compound.

High-Performance Liquid Chromatography (HPLC)

-

Application: HPLC is the standard method for assessing the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

-

Exemplary Protocol (adapted from the methoxy analog):

-

Column: C18 reverse-phase column.[1]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile).[1]

-

Detection: UV spectrophotometry, with the detection wavelength selected based on the UV absorbance spectrum of the compound.

-

Purpose: This method separates the target compound from impurities, allowing for quantification and purity assessment.

-

Below is a workflow diagram for the analytical characterization of the compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 220771-03-9 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. fishersci.pt [fishersci.pt]

- 6. cionpharma.com [cionpharma.com]

- 7. 2-(Chloromethyl)-3,5-dimethylpyridin-4-ol | 220771-03-9 [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. chembk.com [chembk.com]

An In-depth Technical Guide to 2-Chloromethyl-3,5-dimethylpyridin-4-ol (CAS No. 220771-03-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloromethyl-3,5-dimethylpyridin-4-ol (CAS No. 220771-03-9), a heterocyclic aromatic compound. The document details its chemical properties, synthesis, potential applications in research and development, and safety considerations. Given the specificity of this molecule, this guide also draws logical parallels from closely related structural analogs where direct data is limited, offering a broader context for its utility.

Introduction and Chemical Identity

This compound, with the CAS number 220771-03-9, is a substituted pyridine derivative.[1] Its structure features a pyridine ring with a hydroxyl group at the 4-position, two methyl groups at the 3 and 5-positions, and a reactive chloromethyl group at the 2-position. This combination of functional groups makes it a versatile intermediate in organic synthesis.

The presence of the chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the introduction of various functionalities. The pyridin-4-ol tautomer is also significant, potentially influencing its reactivity and physical properties. Alternate names for this compound include 2-(Chloromethyl)-3,5-dimethyl-4-pyridinol.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 220771-03-9 | [1] |

| Molecular Formula | C₈H₁₀ClNO | [1] |

| Molecular Weight | 171.62 g/mol | [1] |

| Appearance | Solid (form may vary) | N/A |

| Alternate Names | 2-(Chloromethyl)-3,5-dimethyl-4-pyridinol, 2-(Chloromethyl)-3,5-dimethyl-4(1H)-pyridinone | [1][2] |

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves the chloromethylation of the 3,5-dimethylpyridin-4-ol precursor.[3] A common laboratory-scale approach involves the reaction of 3,5-dimethylpyridin-4-ol with formaldehyde and hydrochloric acid under acidic conditions.[3] For industrial-scale production, continuous flow reactors may be employed to improve yield and reduce the formation of by-products.[3]

An alternative synthetic route involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as zinc chloride.[3] This reaction requires anhydrous conditions to prevent the hydrolysis of the chloromethyl ether.[3]

The chemical reactivity of this compound is largely dictated by its functional groups. The chloromethyl group is susceptible to nucleophilic substitution reactions with amines, thiols, and alcohols.[3] The hydroxyl group at the 4-position can be oxidized to the corresponding ketone.[3]

Role in Pharmaceutical Research and Development

While specific drug development pathways involving this compound are not extensively documented in public literature, its structural motifs are present in various pharmacologically active molecules. Its primary role is as a versatile building block for more complex molecules.

There is evidence to suggest its utility in enzyme inhibition studies, where it can be used to probe the mechanisms and interactions within biological pathways.[3]

It is important to note that the closely related analog, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS 86604-75-3), is a key intermediate in the synthesis of proton pump inhibitors like Omeprazole.[4][5][6] This underscores the potential of the pyridine core in developing drugs for acid-related gastrointestinal disorders. The synthesis of this analog involves the chlorination of the corresponding hydroxymethyl pyridine.[5]

Experimental Protocols and Analytical Methods

General Handling and Storage

Based on available safety data, this compound should be handled in a well-ventilated area.[2] Personal protective equipment, including safety goggles and appropriate gloves, is recommended.[2] The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[2]

Analytical Characterization

While a specific analytical method for this compound is not detailed in the available literature, a validated method for its 4-methoxy analog provides a strong starting point. High-Performance Liquid Chromatography (HPLC) is a suitable technique.

Table 2: Suggested HPLC Method Parameters (Adapted from Analog)

| Parameter | Suggested Condition |

| Column | C18 |

| Mobile Phase | Acetonitrile and a suitable buffer (e.g., phosphate buffer) |

| Detection | UV, wavelength to be determined based on chromophore |

| Flow Rate | To be optimized |

Further characterization would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the proton and carbon skeleton, Mass Spectrometry (MS) to verify the molecular weight and fragmentation pattern, and Infrared (IR) spectroscopy to identify functional groups.

Safety and Handling

The Safety Data Sheet (SDS) for this compound indicates that standard laboratory safety precautions should be followed.[2] In case of inhalation, the individual should be moved to fresh air.[2] For skin contact, contaminated clothing should be removed, and the affected area washed.[2] In case of eye contact, rinse with pure water for at least 15 minutes.[2] If ingested, the mouth should be rinsed with water.[2]

It is important to note that for many toxicological and ecological parameters, data is currently unavailable.[2] Therefore, it should be handled with the care afforded to a compound of unknown toxicity.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in organic synthesis and pharmaceutical research. Its reactive chloromethyl group and substituted pyridine core make it an attractive starting material for the synthesis of more complex molecules. While detailed studies on its direct biological activity are limited, the established importance of its structural analogs in medicine suggests that it is a compound of interest for further investigation. Researchers working with this compound should adhere to standard safety protocols and can adapt analytical methods from closely related molecules for its characterization.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloromethyl-3,5-dimethylpyridin-4-ol

This guide provides a comprehensive technical overview for the synthesis and characterization of 2-Chloromethyl-3,5-dimethylpyridin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the relative scarcity of direct synthetic protocols for this specific pyridinol, this document outlines a robust, two-stage synthetic strategy. This approach leverages the well-established synthesis of a key intermediate, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine, followed by a targeted demethylation to yield the desired final product. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering both detailed experimental procedures and the underlying scientific rationale.

Strategic Overview and Rationale

The synthesis of this compound (Target Compound 3 ) presents a unique challenge due to the potential for side reactions involving the acidic pyridinol proton. A direct synthetic approach is often complicated by the reactivity of the hydroxyl group. Therefore, a more strategic and reliable method involves the use of a methoxy-protected precursor, which is later deprotected to reveal the desired hydroxyl functionality.

Our proposed synthetic pathway begins with the multi-step synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (2 ) from 3,5-lutidine. This intermediate is a well-documented precursor in the synthesis of proton pump inhibitors like omeprazole.[1][2][3] The final step involves the selective demethylation of the 4-methoxy group to yield the target pyridinol 3 . This strategy ensures a higher yield and purity of the final product by avoiding the complications associated with the unprotected hydroxyl group during the chlorination step.

Start [label="3,5-Lutidine", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Intermediate1 [label="2-Hydroxymethyl-3,5-dimethyl-\n4-methoxypyridine"]; Intermediate2 [label="2-Chloromethyl-3,5-dimethyl-\n4-methoxypyridine HCl (2)"]; Target [label="2-Chloromethyl-3,5-dimethyl-\npyridin-4-ol (3)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Intermediate1 [label="Multi-step Synthesis"]; Intermediate1 -> Intermediate2 [label="Chlorination"]; Intermediate2 -> Target [label="Demethylation"]; }

Caption: Proposed two-stage synthetic pathway to this compound.Synthesis of the Key Intermediate: 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride (2)

The synthesis of this key intermediate is a well-trodden path in organic chemistry, with multiple reported routes. A common and scalable approach begins with 3,5-lutidine and proceeds through oxidation, nitration, methoxylation, and hydroxymethylation, followed by a final chlorination step.[1][2]

Rationale for the Synthetic Route

The choice of 3,5-lutidine as a starting material is dictated by its commercial availability and the established methodologies for its functionalization. The pyridine ring is first activated by N-oxidation, which facilitates electrophilic nitration at the 4-position. The subsequent nucleophilic substitution of the nitro group with methoxide is an efficient process. The introduction of the hydroxymethyl group at the 2-position is achieved through a rearrangement reaction, often involving reagents like dimethyl sulfate and ammonium persulfate.[1] The final chlorination of the primary alcohol is a critical step, where the choice of chlorinating agent can significantly impact yield and purity.

Experimental Protocol: Chlorination of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine

This protocol details the final step in the synthesis of the intermediate 2 .

Materials:

-

2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Hexanes

-

Argon gas supply

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to an argon inlet, dissolve 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine (1 equivalent) in anhydrous dichloromethane (approximately 10-15 mL per gram of starting material).

-

Addition of Chlorinating Agent: Cool the solution to 0 °C using an ice bath. Slowly add a solution of thionyl chloride (1.05-1.1 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes. The use of a slight excess of thionyl chloride ensures complete conversion of the alcohol. The reaction is exothermic and produces HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, remove the solvent and excess thionyl chloride under reduced pressure. The resulting solid residue is the crude hydrochloride salt.

-

Purification: Suspend the crude solid in hexanes and stir vigorously to wash away any non-polar impurities. Filter the solid under vacuum, wash with a small amount of cold hexanes, and dry in a vacuum oven to yield 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (2 ) as a white to off-white solid.[4][5]

Synthesis of this compound (3) via Demethylation

The conversion of the 4-methoxy group to a hydroxyl group is the crucial final step. While various demethylating agents exist, a chemoselective method is necessary to avoid reactions with the chloromethyl group or the pyridine nitrogen. A study by Makino et al. has demonstrated the effective use of L-selectride for the demethylation of methoxypyridines.[6] This approach is promising for its high chemoselectivity.

Rationale for the Demethylation Method

L-selectride (lithium tri-sec-butylborohydride) is a bulky and less reactive hydride reagent compared to agents like lithium aluminum hydride. This steric hindrance and reduced reactivity allow for selective reactions. In the context of methoxypyridines, it has been shown to effectively cleave the methyl-oxygen bond without reducing other functional groups on the ring.[6] This makes it an ideal candidate for our target transformation, preserving the sensitive chloromethyl group.

Experimental Protocol: Demethylation of Intermediate (2)

Materials:

-

2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (2 )

-

L-selectride (1.0 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Aqueous HCl solution (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, suspend 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (2 ) (1 equivalent) in anhydrous THF.

-

Addition of Demethylating Agent: Cool the suspension to 0 °C. Slowly add L-selectride solution (2-3 equivalents) dropwise. The excess of L-selectride is to ensure complete demethylation.

-

Reaction Progression: After addition, slowly warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

-

Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl to neutralize the excess L-selectride and the resulting borane complexes.

-

pH Adjustment and Extraction: Adjust the pH of the aqueous layer to ~7-8 with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound (3 ) can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

Characterization of this compound (3)

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key physical and chemical properties of the target compound.

| Property | Value | Source |

| CAS Number | 220771-03-9 | [4][7][8] |

| Molecular Formula | C₈H₁₀ClNO | [4][7][8] |

| Molecular Weight | 171.62 g/mol | [4][7][8] |

| Appearance | Expected to be a solid | General |

| Storage | Store in freezer under inert atmosphere | [7] |

Spectroscopic Analysis

Synthesized_Product [label="Purified Product (3)"]; NMR [label="NMR Spectroscopy\n(¹H and ¹³C)"]; MS [label="Mass Spectrometry (MS)"]; IR [label="Infrared (IR) Spectroscopy"]; Purity [label="Purity Assessment (HPLC)"];

Synthesized_Product -> {NMR, MS, IR, Purity} [label="Analytical Techniques"]; }

Caption: Workflow for the analytical characterization of the final product.¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is a powerful tool for structural elucidation. The expected signals for this compound are:

-

Aromatic Proton: A singlet corresponding to the proton at the 6-position of the pyridine ring.

-

Chloromethyl Protons: A singlet for the -CH₂Cl group.

-

Methyl Protons: Two distinct singlets for the two methyl groups at the 3- and 5-positions.

-

Hydroxyl Proton: A broad singlet for the -OH group, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Key expected signals include those for the five aromatic carbons, the chloromethyl carbon, and the two methyl carbons.

Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 171.62. The isotopic pattern of the molecular ion peak, due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will show an M+2 peak with roughly one-third the intensity of the M⁺ peak, which is a characteristic signature for a monochlorinated compound.

Infrared (IR) Spectroscopy:

The IR spectrum will confirm the presence of key functional groups. Expected characteristic absorption bands include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-Cl stretch: A band in the 600-800 cm⁻¹ region.

Conclusion

This technical guide provides a detailed and scientifically grounded pathway for the synthesis and characterization of this compound. By employing a robust synthesis of a methoxy-protected intermediate followed by a chemoselective demethylation, this approach overcomes the challenges associated with the direct synthesis of the target pyridinol. The outlined characterization workflow, incorporating NMR, MS, and IR spectroscopy, provides a comprehensive framework for verifying the structure and purity of the final product. This guide is intended to empower researchers in the fields of medicinal chemistry and drug development with the necessary knowledge to confidently synthesize and utilize this valuable chemical entity.

References

- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4).

- Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Journal of Chemical Research, Synopses, (10), 661-662.

-

PubChem. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

- Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

-

PrepChem. (n.d.). Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from [Link]

- Makino, K., et al. (2019). Chemoselective Demethylation of Methoxypyridine. Synlett, 30(08), 951-954.

- Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

- Rohi, R. H., et al. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2), 954-960.

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]

- 3. cionpharma.com [cionpharma.com]

- 4. scbt.com [scbt.com]

- 5. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. tus.elsevierpure.com [tus.elsevierpure.com]

- 7. 220771-03-9|2-(Chloromethyl)-3,5-dimethylpyridin-4-ol|BLD Pharm [bldpharm.com]

- 8. This compound | 220771-03-9 [chemicalbook.com]

Solubility of 2-Chloromethyl-3,5-dimethylpyridin-4-ol in organic solvents

An In-Depth Technical Guide on the Solubility of 2-Chloromethyl-3,5-dimethylpyridin-4-ol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No: 220771-03-9).[1][2] Given the limited availability of empirical solubility data in public literature, this document establishes a theoretical solubility profile based on the molecule's distinct structural and physicochemical properties. Central to this guide is a detailed, field-proven experimental protocol for the quantitative determination of equilibrium solubility using the saturation shake-flask method, which is widely regarded as the most reliable approach.[3][4] We delve into the critical factors that influence solubility measurements, including solvent polarity, temperature, and the solid-state form of the compound. This guide is designed to serve as a foundational resource for researchers, scientists, and drug development professionals, providing the theoretical framework and practical methodology required for accurate solubility assessment and informed decision-making in experimental design, chemical synthesis, and formulation development.

Introduction: The Significance of Solubility

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical and materials science. The utility of such a compound in applications ranging from organic synthesis to formulation is fundamentally governed by its solubility—the extent to which it can be dissolved in a given solvent to form a homogeneous solution.

Understanding the solubility of this compound is paramount for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and purification (e.g., crystallization).

-

Process Development: Designing scalable and efficient manufacturing processes.

-

Formulation Studies: Developing stable and bioavailable drug delivery systems, should the molecule be a candidate active pharmaceutical ingredient (API) or intermediate.

-

Analytical Method Development: Preparing stock solutions and standards for techniques like HPLC and LC-MS.

This guide provides the necessary theoretical and practical tools to confidently approach the solubility determination of this compound.

Physicochemical Profile and Theoretical Solubility

The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a useful guideline, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[5][6][7]

The structure of this compound possesses several key functional groups that influence its solubility:

-

Pyridin-4-ol Group: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. The nitrogen atom within the pyridine ring is a hydrogen bond acceptor. This feature suggests strong, favorable interactions with polar protic solvents (e.g., alcohols, water).

-

Chloromethyl Group (-CH₂Cl): This group introduces a dipole moment, increasing the molecule's overall polarity and enabling dipole-dipole interactions.

-

Dimethyl Groups (-CH₃): These nonpolar alkyl groups contribute to van der Waals forces and will have favorable interactions with nonpolar solvents.

This combination of polar and nonpolar functionalities imparts an amphiphilic character to the molecule, suggesting a nuanced solubility profile across a range of organic solvents.

Predicted Qualitative Solubility

Based on this structural analysis, a theoretical solubility profile can be predicted. This serves as a starting point for solvent selection in experimental studies.

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale for Interaction |

| Nonpolar Aprotic | Hexane, Toluene, Cyclohexane | Low | Dominated by weak van der Waals forces. The polar functional groups (-OH, -CH₂Cl, Pyridine-N) have unfavorable interactions with these solvents.[7] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | Moderate to High | These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions with the solute, effectively solvating its polar regions.[8] |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High | These solvents are strong hydrogen bond donors and acceptors, leading to powerful intermolecular interactions with the pyridin-4-ol moiety.[7][8] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents offer dipole-dipole interactions that can solvate the polar parts of the molecule, particularly the chloromethyl group. |

Experimental Determination of Equilibrium Solubility

To obtain precise, quantitative data, a standardized experimental protocol is essential. The saturation shake-flask method is the gold-standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic solubility limit.[3][9]

Workflow for Equilibrium Solubility Determination

Caption: Workflow for the saturation shake-flask method.

Detailed Step-by-Step Protocol

This protocol is a self-validating system designed to ensure that true thermodynamic equilibrium is achieved and measured accurately.[10]

1. Materials and Equipment:

-

This compound (solid form, characterization recommended)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Analytical balance

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV, LC-MS)

2. Preparation of Saturated Solutions:

-

Accurately weigh an amount of this compound into a vial that is known to be in excess of its expected solubility. A good starting point is 10-20 mg of solid per 1 mL of solvent.

-

Add a precise volume of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare each sample in triplicate to assess variability.[11]

3. Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[10][11] The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause vortex formation.[11]

-

Allow the samples to equilibrate for a sufficient duration. A minimum of 24 hours is common, but for poorly soluble compounds, 48 to 72 hours may be necessary to ensure equilibrium is reached.

-

Causality Check: To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer changes over time.[11]

4. Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand briefly to allow larger particles to settle.

-

To separate the saturated solution (supernatant) from the undissolved solid, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).

-

Carefully draw an aliquot of the clear supernatant using a pipette. Immediately filter this aliquot through a syringe filter (pre-conditioned with the same solvent) into a clean analysis vial.[10]

-

Trustworthiness Step: Filtration is critical to remove fine particulates that can pass through centrifugation and lead to an overestimation of solubility.

5. Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Dilute the filtered supernatant with the appropriate solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).[10]

6. Data Calculation and Reporting:

-

Calculate the concentration of the saturated solution using the calibration curve and accounting for the dilution factor.

-

Express the solubility in standard units, such as mg/mL or mol/L.

-

Report the mean solubility and standard deviation from the triplicate measurements.

Key Factors Influencing Solubility Measurements

Several variables can significantly impact the outcome of a solubility experiment. Careful control and consideration of these factors are essential for obtaining accurate and reproducible data.

Logical Relationship of Influencing Factors

Caption: Interplay of factors affecting solubility.

-

Temperature: The solubility of most solid compounds increases with temperature.[5] Therefore, all measurements must be performed and reported at a constant, specified temperature.

-

Solid Form: The crystalline form (polymorph) of a compound can significantly affect its solubility. Metastable forms are generally more soluble than the most stable crystalline form. It is good practice to analyze the solid residue after the experiment (e.g., via XRD) to confirm that no phase transition has occurred.

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can alter their polarity and hydrogen bonding capacity, thereby affecting the measured solubility.

-

pH of the Medium: While this guide focuses on organic solvents, if aqueous or buffered media were used, the pH would be a critical factor. The pyridin-4-ol moiety is ionizable, and its solubility would change dramatically as a function of pH.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By combining a theoretical analysis of its molecular structure with a rigorous, validated experimental protocol, researchers can generate the high-quality, reliable data essential for advancing their work. The detailed shake-flask methodology and discussion of critical influencing factors empower scientists to produce accurate results, ensuring a solid foundation for subsequent research, development, and formulation activities.

References

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from AxisPharm website. [Link]

-

Buhse, L., et al. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109. [Link]

-

Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

-

USP-NF. (2013). <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. [Link]

-

Moustafa, K., et al. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Molecules, 27(19), 6289. [Link]

-

Dissolution Technologies. (2017). Technical Note: Solubility Measurements. [Link]

-

Chemistry Corner. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility? [Video]. YouTube. [Link]

Sources

- 1. 220771-03-9|2-(Chloromethyl)-3,5-dimethylpyridin-4-ol|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. youtube.com [youtube.com]

- 6. chem.ws [chem.ws]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. uspnf.com [uspnf.com]

- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

A Technical Guide to the Thermal Stability Assessment of 2-Chloromethyl-3,5-dimethylpyridin-4-ol

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the thermal stability of 2-Chloromethyl-3,5-dimethylpyridin-4-ol. In the absence of extensive published data for this specific molecule, this document synthesizes established principles of physical organic chemistry, thermal analysis, and process safety to offer a robust, field-proven methodology. The guide emphasizes understanding the inherent molecular instabilities, predicting potential decomposition pathways, and applying a systematic workflow of analytical techniques to characterize thermal hazards. By explaining the causality behind experimental choices, this guide aims to equip scientists with the expertise to safely handle and develop processes involving this and structurally related compounds.

Part 1: Foundational Principles of Stability

The Critical Role of Tautomerism in Pyridin-4-ols

A foundational aspect of this compound's chemistry is its existence in a tautomeric equilibrium with the keto form, 2-Chloromethyl-3,5-dimethylpyridin-4(1H)-one. In polar solvents and the solid state, the pyridone (keto) form is generally the more stable tautomer due to favorable intermolecular hydrogen bonding and resonance stabilization.[1] This equilibrium is not static and is influenced by solvent, pH, and temperature, which has direct implications for the compound's overall stability and degradation profile.[1] Any thermal stability assessment must begin with a characterization of the dominant tautomeric form under the relevant process conditions.

Diagram 1: Tautomeric Equilibrium

Caption: Tautomeric equilibrium of the pyridin-4-ol core.

Inherent Reactivity of the Chloromethyl Group

The 2-chloromethyl substituent introduces a primary site for thermal decomposition. The carbon-chlorine bond is susceptible to both nucleophilic substitution and elimination reactions. The reactivity of this group is a critical consideration, as trace impurities or solvents with nucleophilic character (e.g., water, alcohols) can initiate degradation pathways even at sub-elevated temperatures.

Part 2: Postulated Thermal Decomposition Pathways

Given the structure of this compound, several decomposition pathways can be postulated. Understanding these potential routes is essential for designing appropriate analytical studies and interpreting the resulting data.

Pathway A: Intermolecular Condensation and Polymerization

One of the most probable low-temperature decomposition pathways involves the intermolecular reaction between molecules. The chloromethyl group of one molecule can be attacked by the hydroxyl group of another, leading to the elimination of hydrogen chloride (HCl) and the formation of an ether linkage. This process can continue, resulting in oligomerization or polymerization, which can be highly exothermic and lead to a rapid increase in viscosity and pressure.

Diagram 2: Intermolecular Condensation Pathway

Caption: Postulated intermolecular condensation and polymerization.

Pathway B: Intramolecular Rearrangement and Elimination

Intramolecular reactions are also possible, potentially involving rearrangement of the chloromethyl group or elimination of HCl to form a reactive intermediate. The presence of the pyridone ring can influence the stability of carbocation intermediates that may form upon cleavage of the C-Cl bond.

Pathway C: High-Temperature Fragmentation

At higher temperatures, fragmentation of the pyridine ring itself is expected. Based on data from structurally similar compounds, hazardous combustion products are likely to include:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen chloride (HCl)

Part 3: A Systematic Workflow for Thermal Hazard Assessment

A multi-tiered approach is recommended to thoroughly characterize the thermal stability of this compound. This workflow progresses from initial screening to detailed hazard analysis.

Diagram 3: Thermal Hazard Assessment Workflow

Caption: Recommended workflow for thermal stability assessment.

Tier 1: Initial Screening

DSC is the primary tool for initial thermal hazard screening.[2] It provides critical data on the onset temperature of decomposition and the associated energy release.

Experimental Protocol: DSC Screening

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure stainless steel or gold-plated crucible. The use of a sealed, high-pressure crucible is critical to contain any evolved gases and prevent mass loss, which would invalidate the energy measurement.

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 5-10 °C/min, from ambient temperature to a final temperature well beyond any observed decomposition (e.g., 350-400 °C). The scan should be performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

-

Data Analysis: Analyze the resulting thermogram to determine:

-

Onset Temperature (T_onset): The temperature at which the exothermic decomposition begins.

-

Peak Temperature (T_peak): The temperature of the maximum heat flow rate.

-

Enthalpy of Decomposition (ΔH_d): The total energy released during the decomposition, calculated by integrating the area under the exothermic peak.

-

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature ranges over which decomposition occurs and the mass of volatile products released.

Experimental Protocol: TGA Analysis

-

Sample Preparation: Weigh 5-10 mg of the sample into an open ceramic or platinum pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (both inert and oxidative atmospheres should be tested to assess the impact of air).

-

Data Analysis: Correlate the mass loss steps with the thermal events observed in the DSC. If available, couple the TGA to a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) to identify the evolved gases.

Tier 2: Quantitative Hazard Assessment

If the DSC screening reveals a significant exotherm (e.g., >100 J/g), ARC testing is strongly recommended to simulate a worst-case adiabatic runaway scenario.[2][3][4] ARC provides data on the time-temperature-pressure relationship under adiabatic conditions, which is crucial for process safety calculations.[3][4]

Experimental Protocol: ARC Analysis

-

Sample Preparation: A larger sample size (typically 1-5 g) is loaded into a spherical, high-pressure test cell (bomb) made of a material compatible with the sample and its decomposition products (e.g., titanium, Hastelloy).

-

Instrument Setup: The test cell is placed in the ARC calorimeter, which uses heaters to maintain an adiabatic environment (i.e., no heat loss to the surroundings).

-

Thermal Program: The system employs a "Heat-Wait-Search" mode. The sample is heated in small steps, followed by a waiting period to detect any self-heating. Once an exothermic reaction is detected (a self-heating rate above a set threshold, e.g., 0.02 °C/min), the calorimeter switches to adiabatic mode, and the heaters match the sample temperature to prevent heat loss.

-

Data Analysis: The ARC provides plots of temperature and pressure versus time, from which key safety parameters can be derived:

-

Adiabatic Temperature Rise (ΔT_ad): The total temperature increase due to the decomposition.

-

Time to Maximum Rate (TMRad): The time it takes for the reaction to reach its maximum rate from a given starting temperature.[5]

-

Temperature of No Return (T_NR): The temperature at which the reaction becomes self-sustaining and will proceed to completion.

-

| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) | Accelerating Rate Calorimetry (ARC) |

| Primary Measurement | Heat Flow | Mass Change | Temperature & Pressure (Adiabatic) |

| Typical Sample Size | 1-3 mg | 5-10 mg | 1-5 g |

| Key Outputs | T_onset, ΔH_d | Decomposition Temperatures, Mass Loss % | T_onset, ΔT_ad, TMRad, Pressure Data |

| Primary Purpose | Rapid Screening, Energy Measurement | Volatility, Gaseous Product ID | Runaway Reaction Simulation |

Table 1: Comparison of Key Thermal Analysis Techniques.

Part 4: Factors Influencing Thermal Stability

The thermal stability of this compound is not an intrinsic constant but is highly dependent on the chemical environment.

-

pH: As a pyridin-4-ol derivative, the compound's stability is expected to be highly pH-dependent.[1] Both strongly acidic and alkaline conditions can catalyze hydrolysis and other degradation reactions.[1] Isothermal stress testing in buffered solutions is recommended to quantify this effect.

-

Presence of Nucleophiles: Water, alcohols, and amines can react with the chloromethyl group, potentially initiating decomposition. The presence of these impurities must be strictly controlled.

-

Catalytic Impurities: Trace metals or acidic/basic residues from the synthesis can act as catalysts, significantly lowering the decomposition temperature.

Conclusion

The thermal stability of this compound is a complex interplay of its tautomeric nature, the reactivity of the chloromethyl group, and the influence of its environment. Due to a lack of specific literature data, a rigorous and systematic experimental investigation is paramount for ensuring safe handling and process development. The workflow presented in this guide, progressing from initial DSC/TGA screening to quantitative ARC analysis, provides a robust framework for this characterization. By understanding the potential decomposition pathways and the factors that influence them, researchers can generate the critical data needed to establish safe operating limits and prevent thermal runaway incidents.

References

-

Thermal Hazard Technology. Accelerating Rate Calorimeter. [Link]

-

American Chemical Society Publications. Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. [Link]

-

Prime Process Safety Center. Accelerating Rate Calorimetry (ARC). [Link]

-

The Seybold Report. THE EVALUATION OF SAFETY PERTAINING TO THERMAL AND REACTION PROCESSES IN THE PHARMACEUTICAL INDUSTRY. [Link]

-

ResearchGate. DSC and TGA plots of (a,b) 6cazpy crystals and (c,d) complex-I crystals. [Link]

-

ResearchGate. Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening. [Link]

-

Purdue College of Engineering. Thermal Hazards in the Pharmaceutical Industry. [Link]

Sources

An In-Depth Technical Guide on the Core Synthetic Action of 2-Chloromethyl-3,5-dimethylpyridin-4-ol and Its Analogs

Abstract: This technical guide provides a comprehensive analysis of the mechanism of action for 2-chloromethyl-3,5-dimethylpyridin-4-ol and its methoxy analog, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, within the context of pharmaceutical synthesis. Primarily serving as critical electrophilic intermediates, these pyridine derivatives are indispensable in the manufacturing of proton pump inhibitors (PPIs) such as omeprazole, esomeprazole, and lansoprazole. This document elucidates the fundamental nucleophilic substitution pathway, details the causality behind experimental choices, presents validated protocols, and offers visual representations of the synthetic workflow to support researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Substituted Pyridine Moiety

In the landscape of modern pharmaceutical manufacturing, the efficient construction of complex heterocyclic molecules is paramount. Proton pump inhibitors (PPIs), a class of drugs that profoundly reduce gastric acid production, are cornerstones in treating acid-related gastrointestinal disorders.[1] The synthesis of market-leading PPIs like omeprazole relies on the precise coupling of two key heterocyclic systems: a benzimidazole core and a substituted pyridine ring.[2][3]

The title compound, this compound, and more commonly its 4-methoxy analog (2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, CAS 86604-75-3), function as the pivotal carriers of this pyridine moiety.[1][4][5] Their "mechanism of action" in synthesis is not biological but chemical; they are expertly designed electrophilic building blocks. The strategic placement of a chloromethyl group at the 2-position of the pyridine ring renders this carbon atom highly susceptible to nucleophilic attack, which is the linchpin of the entire synthetic strategy.[2][6] This guide will dissect this critical chemical transformation.

The Core Mechanism: SN2-Mediated Thioether Formation

The primary role of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is to react with a nucleophilic benzimidazole derivative, typically 5-methoxy-1H-benzoimidazole-2-thiol (also known as 2-mercapto-5-methoxybenzimidazole), to form a thioether linkage. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Pillar of Trustworthiness: The success of this coupling hinges on the activation of both reactants. The thiol is deprotonated by a base to form a more potent thiolate nucleophile, while the pyridine derivative's chloromethyl group serves as an excellent electrophilic site with a good leaving group (Cl⁻).

The key mechanistic steps are as follows:

-

Nucleophile Activation: The reaction is conducted in a basic medium, typically using sodium hydroxide in a solvent like ethanol or methanol.[7] The base deprotonates the weakly acidic thiol group (-SH) of the benzimidazole, generating a highly reactive thiolate anion (-S⁻).

-

Electrophilic Attack: The thiolate anion, a strong nucleophile, attacks the electrophilic methylene carbon (-CH₂-) of the 2-chloromethylpyridine derivative.

-

Transition State & Displacement: The reaction proceeds through a trigonal bipyramidal transition state where the thiolate anion forms a new bond to the carbon, and the carbon-chlorine bond is simultaneously broken. The chloride ion is displaced as the leaving group.

-

Product Formation: The result is the formation of a stable carbon-sulfur bond, creating the thioether intermediate (often referred to as pyrmetazole or omeprazole sulfide).[2][8] This intermediate is the direct precursor to omeprazole.

This entire process is a self-validating system; the reaction's progression can be reliably monitored via techniques like HPLC until the starting materials are consumed, ensuring the complete formation of the crucial thioether linkage before proceeding to the final oxidation step.

Visualization of the Core Reaction Mechanism

Caption: SN2 mechanism for thioether formation.

Causality in Experimental Design: Why Specific Conditions are Chosen

An effective synthesis is not merely a sequence of steps but a series of deliberate choices grounded in chemical principles. The industrial production of omeprazole precursors has been refined to maximize yield, purity, and safety.[2][4]

-

Choice of Base and Solvent: A strong base like NaOH is required to fully deprotonate the thiol, driving the equilibrium towards the reactive thiolate.[7] Ethanol and water are common solvents as they readily dissolve the reactants and the base while being cost-effective and relatively safe.[7]

-

Temperature Control: The initial deprotonation and subsequent coupling are often performed at controlled temperatures (e.g., cooling to 10°C before adding the pyridine, then allowing it to warm to 30°C).[2][7] This control is crucial to manage the exothermic nature of the reaction and to minimize potential side reactions, such as hydrolysis of the chloromethyl group or other undesired pathways.

-

The Role of the N-Oxide Precursor: The synthesis of the chloromethylpyridine intermediate itself often begins with a pyridine N-oxide.[3][9] The N-oxide group activates the pyridine ring, facilitating subsequent substitutions and functionalizations, such as nitration and methoxylation, which are necessary to build the correct substitution pattern before the critical chlorination step.[3][10]

-

Chlorination Agent: Thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) are frequently used to convert the corresponding 2-hydroxymethylpyridine precursor into the 2-chloromethyl derivative.[4][5] These reagents are highly effective for this transformation under mild conditions.

Experimental Protocols & Data

The following protocols represent a standard laboratory-scale synthesis for the key coupling reaction.

Protocol 1: Synthesis of the Thioether Intermediate

This procedure details the nucleophilic substitution reaction between the benzimidazole thiol and the chloromethylpyridine hydrochloride.

Methodology:

-

Vessel Preparation: In a suitable three-necked flask equipped with a stirrer and thermometer, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL).[7]

-

Nucleophile Addition: Heat the solution to 70-90°C to ensure complete dissolution of the base. Add 5-methoxy-1H-benzoimidazole-2-thiol (17.8 g, 0.10 mol) and reflux until it fully dissolves.[7]

-

Cooling: Cool the resulting solution to below 10°C in an ice bath.[7]

-

Electrophile Addition: In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, ~0.09 mol) in water (100 mL).[7]

-

Coupling Reaction: Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution dropwise. Allow the reaction temperature to rise naturally to 30°C and maintain for approximately 4 hours, monitoring by HPLC or TLC.[2][7]

-

Precipitation and Isolation: After the reaction is complete, cool the mixture back to 10°C. Add 500 mL of water and stir for 12 hours to facilitate complete precipitation of the product.[2][7]

-

Filtration and Drying: Collect the precipitated white solid by suction filtration, wash with water, and dry to obtain the thioether intermediate.[7]

Data Summary: Representative Yields and Purity

| Parameter | Value | Source |

| Starting Material | 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | [7] |

| Nucleophile | 5-methoxy-1H-benzoimidazole-2-thiol | [7] |

| Product | 5-methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio-1H-benzimidazole | [2][7] |

| Reported Yield | ~96% | [7] |

| Purity (Typical) | >99% (by HPLC) | [4] |

Overall Synthetic Workflow Visualization

The formation of the chloromethylpyridine and its subsequent coupling are central steps in a larger synthetic pathway. The following diagram illustrates the logical flow from precursor materials to the final active pharmaceutical ingredient (API), omeprazole.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. guidechem.com [guidechem.com]

- 5. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 8. scispace.com [scispace.com]

- 9. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]

- 10. Bot Verification [rasayanjournal.co.in]

Methodological & Application

Synthesis of omeprazole from 2-Chloromethyl-3,5-dimethylpyridin-4-ol

An Application Note for the Synthesis of Omeprazole from 2-Chloromethyl-3,5-dimethylpyridine Derivatives

Abstract

Omeprazole, a foundational proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders. Its chemical structure, featuring a sulfoxide bridge between a benzimidazole and a pyridine moiety, is key to its mechanism of action. This application note provides a detailed, research-grade guide to a common and effective synthetic route for omeprazole. The synthesis is presented in two primary stages: the nucleophilic substitution to form a thioether intermediate, followed by a controlled oxidation to yield the final sulfoxide product. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and quantitative data to ensure reproducibility and a thorough understanding of the synthetic process.

Introduction and Synthetic Overview

Omeprazole (chemically named 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-1H-benzo[d]imidazole) functions by irreversibly inhibiting the H+/K+-ATPase enzyme system, or proton pump, in gastric parietal cells.[1] This action effectively suppresses gastric acid secretion, providing relief and promoting healing in conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[1]

The synthesis of omeprazole is a well-established process in medicinal chemistry, exemplifying key principles of heterocyclic chemistry and selective oxidation. The most prevalent strategies involve the coupling of two key heterocyclic precursors: 2-mercapto-5-methoxybenzimidazole and a substituted 2-chloromethylpyridine.[2][3]

This guide focuses on the synthesis commencing from 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, the direct precursor for the coupling reaction. While the user specified 2-Chloromethyl-3,5-dimethylpyridin-4-ol, it is important to note that the 4-position on the pyridine ring requires a methoxy group in the final omeprazole structure. Therefore, the 4-hydroxy analogue would first need to be methylated, a common procedure in organic synthesis, before proceeding with the steps outlined below. The synthesis of the key pyridine intermediate itself is a multi-step process often starting from materials like 2,3,5-trimethylpyridine or 3,5-Lutidine.[4][5]

The overall synthesis detailed herein follows a two-step sequence:

-

Thioether Formation: A nucleophilic substitution reaction between the sodium salt of 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

-

Selective Oxidation: The resulting thioether intermediate is carefully oxidized to the sulfoxide, yielding omeprazole.

Part I: Synthesis of the Thioether Intermediate

The initial and critical step in this synthesis is the formation of the carbon-sulfur bond that links the benzimidazole and pyridine rings.

Mechanism and Experimental Rationale

This reaction is a classic Williamson ether synthesis analogue, specifically a thioether synthesis, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.

-

Nucleophile Formation: 2-Mercapto-5-methoxybenzimidazole is a weak acid. The addition of a strong base, such as sodium hydroxide (NaOH), deprotonates the thiol group (-SH) to form a highly nucleophilic thiolate anion (-S⁻). The reaction is typically performed in a polar protic solvent system like an ethanol/water mixture, which readily dissolves both the organic precursor and the inorganic base.[2][6]

-

Nucleophilic Attack: The electrophile is 2-chloromethyl-4-methoxy-3,5-dimethylpyridine. The carbon atom of the chloromethyl group (-CH₂Cl) is electron-deficient due to the electronegativity of the adjacent chlorine atom, making it susceptible to nucleophilic attack.

-

Displacement: The thiolate anion attacks this electrophilic carbon, displacing the chloride ion (a good leaving group) and forming the desired thioether linkage.

Controlling the temperature is important. While initially cooled to manage the exothermic dissolution of NaOH, the reaction is then allowed to proceed at a slightly elevated temperature (e.g., 30°C) to ensure a reasonable reaction rate without promoting side reactions.[2][6]

Protocol 1: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole

This protocol details the coupling reaction to form the thioether intermediate.[2][6]

Materials:

-

2-Mercapto-5-methoxybenzimidazole

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized Water

-

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

Procedure:

-